2-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a complex organic compound that features a piperazine ring substituted with a 4-chlorobenzyl group and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Chlorobenzyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-chlorobenzyl group.
Formation of the Cyclohexanecarboxylic Acid Moiety: The final step involves the acylation of the piperazine derivative with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
2-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of more complex molecules for industrial purposes, such as agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The 4-chlorobenzyl group may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}pyridinecarboxylic acid
- 2-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}benzoic acid
Uniqueness
2-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to its analogs with aromatic rings. This can result in distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazine-1-carbonyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c20-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18(23)16-3-1-2-4-17(16)19(24)25/h5-8,16-17H,1-4,9-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTMKWZSWJLPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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